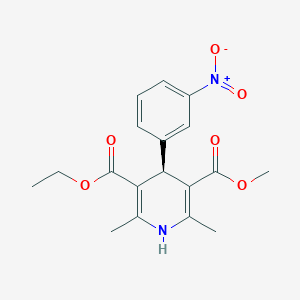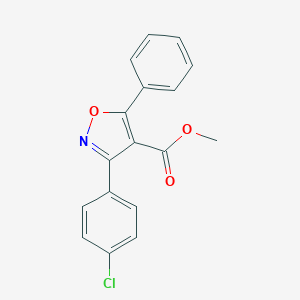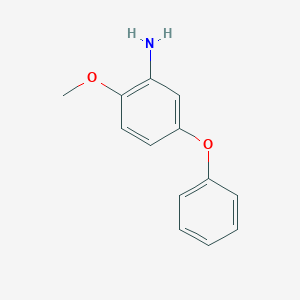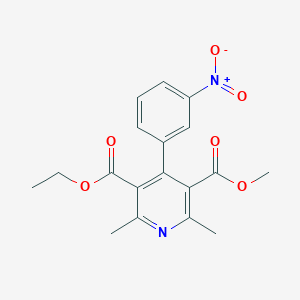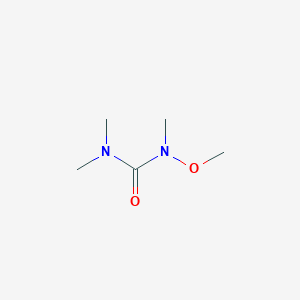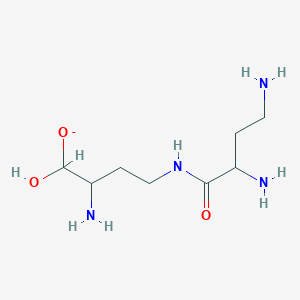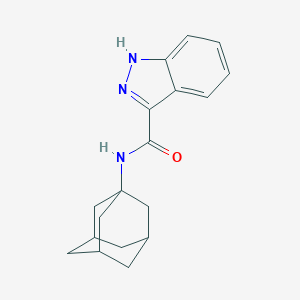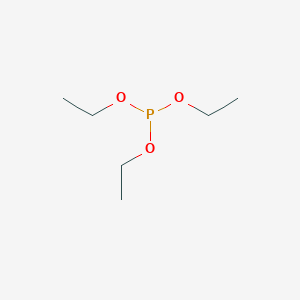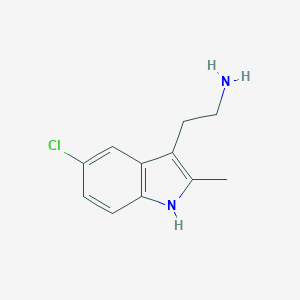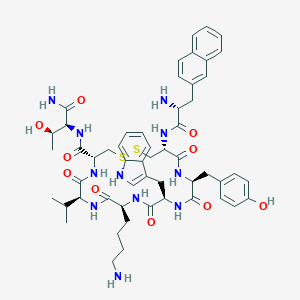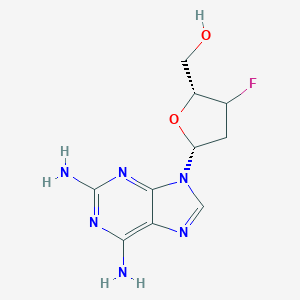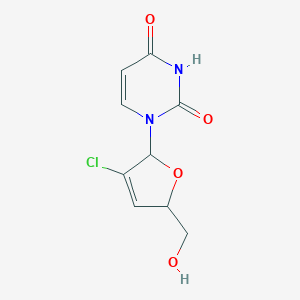
2'-Chloro-2',3'-didehydrodideoxyuridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2'-Chloro-2',3'-didehydrodideoxyuridine (CldU) is a synthetic nucleoside analog that has been widely used in scientific research. It is a modified form of thymidine, which is a building block of DNA. CldU has been used to study DNA replication, cell proliferation, and DNA damage repair.
Applications De Recherche Scientifique
2'-Chloro-2',3'-didehydrodideoxyuridine has been used in a variety of scientific research applications. It has been used as a marker for DNA replication, as it is incorporated into newly synthesized DNA during the S phase of the cell cycle. 2'-Chloro-2',3'-didehydrodideoxyuridine has also been used to study DNA damage repair, as it can be incorporated into DNA at sites of damage. Additionally, 2'-Chloro-2',3'-didehydrodideoxyuridine has been used to study cell proliferation and differentiation.
Mécanisme D'action
2'-Chloro-2',3'-didehydrodideoxyuridine acts as a nucleoside analog by mimicking the structure of thymidine. It is incorporated into DNA during replication and can cause DNA damage by interfering with normal base pairing. 2'-Chloro-2',3'-didehydrodideoxyuridine can also cause chain termination during DNA synthesis, leading to the inhibition of cell proliferation.
Effets Biochimiques Et Physiologiques
2'-Chloro-2',3'-didehydrodideoxyuridine has been shown to have both biochemical and physiological effects. It can cause DNA damage and inhibit cell proliferation, which can lead to apoptosis or cell death. 2'-Chloro-2',3'-didehydrodideoxyuridine has also been shown to affect the expression of genes involved in DNA replication and repair.
Avantages Et Limitations Des Expériences En Laboratoire
2'-Chloro-2',3'-didehydrodideoxyuridine has several advantages for use in lab experiments. It is a stable and reliable marker for DNA replication and can be easily detected using immunofluorescence staining. 2'-Chloro-2',3'-didehydrodideoxyuridine is also relatively non-toxic, allowing for long-term labeling experiments. However, 2'-Chloro-2',3'-didehydrodideoxyuridine has some limitations. It can be expensive and time-consuming to synthesize, and it requires specialized equipment and expertise. Additionally, 2'-Chloro-2',3'-didehydrodideoxyuridine can be toxic at high concentrations, which can limit its use in some experiments.
Orientations Futures
There are several future directions for the use of 2'-Chloro-2',3'-didehydrodideoxyuridine in scientific research. One area of interest is the use of 2'-Chloro-2',3'-didehydrodideoxyuridine in cancer research. 2'-Chloro-2',3'-didehydrodideoxyuridine has been shown to inhibit cell proliferation, which could have potential therapeutic applications in cancer treatment. Additionally, 2'-Chloro-2',3'-didehydrodideoxyuridine could be used to study the effects of environmental toxins on DNA replication and repair. Finally, 2'-Chloro-2',3'-didehydrodideoxyuridine could be used in combination with other nucleoside analogs to study the dynamics of DNA replication and repair.
Conclusion
In conclusion, 2'-Chloro-2',3'-didehydrodideoxyuridine is a synthetic nucleoside analog that has been widely used in scientific research. It has been used to study DNA replication, cell proliferation, and DNA damage repair. 2'-Chloro-2',3'-didehydrodideoxyuridine has several advantages for use in lab experiments, including its stability and reliability as a marker for DNA replication. However, it also has some limitations, including its cost and toxicity at high concentrations. Overall, 2'-Chloro-2',3'-didehydrodideoxyuridine has contributed significantly to our understanding of DNA replication and repair and has potential applications in cancer research and environmental toxicology.
Méthodes De Synthèse
2'-Chloro-2',3'-didehydrodideoxyuridine is synthesized from 2'-deoxyuridine, which is a natural nucleoside found in DNA. The synthesis involves the chlorination of 2'-deoxyuridine to form 2'-chloro-2'-deoxyuridine, which is then treated with a strong base to remove the 3'-hydroxyl group. This results in the formation of 2'-Chloro-2',3'-didehydrodideoxyuridine. The synthesis of 2'-Chloro-2',3'-didehydrodideoxyuridine is a multi-step process that requires specialized equipment and expertise.
Propriétés
Numéro CAS |
115259-92-2 |
|---|---|
Nom du produit |
2'-Chloro-2',3'-didehydrodideoxyuridine |
Formule moléculaire |
C9H9ClN2O4 |
Poids moléculaire |
244.63 g/mol |
Nom IUPAC |
1-[3-chloro-5-(hydroxymethyl)-2,5-dihydrofuran-2-yl]pyrimidine-2,4-dione |
InChI |
InChI=1S/C9H9ClN2O4/c10-6-3-5(4-13)16-8(6)12-2-1-7(14)11-9(12)15/h1-3,5,8,13H,4H2,(H,11,14,15) |
Clé InChI |
KCWUVVOXZBHHIA-UHFFFAOYSA-N |
SMILES |
C1=CN(C(=O)NC1=O)C2C(=CC(O2)CO)Cl |
SMILES canonique |
C1=CN(C(=O)NC1=O)C2C(=CC(O2)CO)Cl |
Synonymes |
2'-chloro-2',3'-didehydrodideoxyuridine 2'-chloro-2',3'-dideoxyuridinene 2-CDDU |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



